Imidafenacin metabolite M4
Description
Imidafenacin Metabolite M4 is a phase I metabolite of the antimuscarinic drug imidafenacin, formed via CYP3A4-mediated oxidation .
Propriétés
IUPAC Name |
N'-(4-amino-4-oxo-3,3-diphenylbutyl)oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c19-15(22)16(23)21-12-11-18(17(20)24,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2,(H2,19,22)(H2,20,24)(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLRIRIWDRAEJOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)C(=O)N)(C2=CC=CC=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
503598-17-2 | |
| Record name | N1-(4-Amino-4-oxo-3,3-diphenylbutyl)ethanediamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0503598172 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N1-(4-AMINO-4-OXO-3,3-DIPHENYLBUTYL)ETHANEDIAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6F15S6RGI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Le Métabolite M4 de l'imidafenacine est synthétisé à partir de l'imidafenacine par l'action de l'enzyme CYP3A4 du cytochrome P450 le processus général implique la conversion métabolique de l'imidafenacine dans le foie, facilitée par CYP3A4 .
Méthodes de production industrielle
La production industrielle du Métabolite M4 de l'imidafenacine est généralement réalisée par biotransformation de l'imidafenacine à l'aide de microsomes hépatiques ou d'enzymes recombinantes CYP3A4. Cette méthode garantit la formation efficace et sélective du métabolite .
Analyse Des Réactions Chimiques
Metabolic Formation Pathways
Imidafenacin metabolite M4 arises primarily from oxidative metabolism of the parent drug. Key reactions include:
-
Ring cleavage of the 2-methylimidazole moiety : This reaction removes the 2-methylimidazole group from imidafenacin's structure, forming M4 ( ).
-
Oxidative modifications : Secondary transformations involve hydroxylation and glucuronidation, though M4 itself does not undergo further activation ( ).
Table 1: Key Metabolic Steps Leading to M4 Formation
| Reaction Type | Enzyme Involved | Structural Change | Source |
|---|---|---|---|
| Ring cleavage | CYP3A4 | Loss of 2-methylimidazole group | |
| Oxidation | CYP3A4/CYP2C19 | Formation of oxamide linkage |
Enzymatic and Chemical Mechanisms
-
Role of CYP3A4 : As the primary enzyme catalyzing M4 formation, CYP3A4 facilitates the cleavage of imidafenacin's imidazole ring, producing the oxamide derivative ( ).
-
Urinary excretion : M4 is excreted unchanged in urine, constituting ~5% of the administered dose, while fecal excretion is minimal ( ).
Table 2: Pharmacokinetic Properties of M4
| Property | Value | Source |
|---|---|---|
| Molecular weight | 325.4 g/mol | |
| Plasma half-life | ~72 hours (terminal phase) | |
| Urinary excretion | 5.1% of dose (as parent form) | |
| Solubility | Methanol-soluble |
Structural and Analytical Data
-
IUPAC Name : N'-(4-amino-4-oxo-3,3-diphenylbutyl)oxamide ( ).
-
SMILES :
C1=CC=C(C=C1)C(CCNC(=O)C(=O)N)(C2=CC=CC=C2)C(=O)N( ). -
Key mass fragments :
Figure 1 : Metabolic pathway of imidafenacin showing M4 formation ( ).
Comparative Metabolism
-
Inactive metabolite : Unlike other imidafenacin metabolites (e.g., M-2 and M-9), M4 lacks affinity for muscarinic receptors, confirming its pharmacological inertness ( ).
-
Species specificity : M4 is observed in both human and rat studies, though excretion profiles differ slightly ( ).
Stability and Storage
Applications De Recherche Scientifique
Mécanisme d'action
Le Métabolite M4 de l'imidafenacine exerce ses effets en se liant aux récepteurs muscariniques M1 et M3 et en les antagonisant avec une forte affinité. Ces récepteurs sont impliqués dans la contraction du muscle détrusor de la vessie. En inhibant ces récepteurs, le Métabolite M4 de l'imidafenacine réduit la fréquence des mictions chez les patients atteints de vessie hyperactive. Les cibles moléculaires comprennent les récepteurs muscariniques M1, M2 et M3, les récepteurs M3 jouant un rôle important dans la contraction de la vessie.
Mécanisme D'action
Imidafenacin Metabolite M4 exerts its effects by binding to and antagonizing muscarinic M1 and M3 receptors with high affinity . These receptors are involved in the contraction of the detrusor muscle in the bladder. By inhibiting these receptors, this compound reduces the frequency of urination in patients with overactive bladder . The molecular targets include the muscarinic M1, M2, and M3 receptors, with M3 receptors playing a significant role in bladder contraction .
Comparaison Avec Des Composés Similaires
Receptor Selectivity and Mechanism
Key Insight: Imidafenacin’s high M3 selectivity reduces off-target effects (e.g., dry mouth, constipation) compared to non-selective agents like tolterodine .
Clinical Efficacy in OAB Treatment
A meta-analysis of randomized controlled trials (RCTs) comparing imidafenacin with other antimuscarinics revealed:
*OABSS: Overactive Bladder Symptom Score. Key Insight: Imidafenacin demonstrated superior efficacy in reducing nocturia compared to solifenacin and tolterodine .
Pharmacoeconomic Considerations
In Indonesia, imidafenacin’s cost is 20–30% lower than solifenacin and tolterodine, making it a cost-effective option for OAB management .
Activité Biologique
Imidafenacin is an anticholinergic medication primarily used for the treatment of overactive bladder (OAB). It selectively binds to muscarinic receptors, particularly M1 and M3 subtypes, which are crucial for bladder function. This article focuses on the biological activity of its metabolite, M4, which has been less studied compared to the parent compound.
Overview of Imidafenacin
Imidafenacin (CAS 170105-16-5) acts as an antagonist for muscarinic acetylcholine receptors, exhibiting a high affinity for M3 receptors in the urinary bladder and a lower affinity for other receptor subtypes. Its pharmacological profile indicates that it effectively reduces urinary frequency and urgency by inhibiting detrusor muscle contraction.
Metabolism and Pharmacokinetics
Imidafenacin undergoes metabolism primarily via cytochrome P450 enzymes, particularly CYP3A4 and UGT1A2. Notably, its metabolites, including M4, have been reported to lack significant pharmacological activity. A preclinical study indicated that metabolites like M4 exhibit low affinities for muscarinic acetylcholine receptor subtypes compared to the parent drug .
Key Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Absolute Oral Bioavailability | 57.8% |
| Tmax | 1-3 hours |
| Half-life | 3 hours |
| Volume of Distribution | 43.9 L |
| Protein Binding | 88% |
Biological Activity of Metabolite M4
Research indicates that while imidafenacin itself has a high affinity for M1 and M3 receptors, metabolite M4 does not demonstrate significant binding or activity at these sites. This lack of activity suggests that M4 may not contribute to the therapeutic effects observed with imidafenacin treatment.
Comparison of Affinities
The binding affinities of imidafenacin and its metabolites have been assessed in various studies:
- Imidafenacin : High affinity for M1 and M3 receptors.
- Metabolites (M2, M4, M9) : Low affinity for muscarinic receptor subtypes .
Case Studies and Clinical Findings
Clinical studies have evaluated the efficacy and safety of imidafenacin in combination with alpha-blockers for treating OAB symptoms. A meta-analysis revealed that imidafenacin significantly reduced OAB symptoms when combined with alpha-blockers compared to alpha-blocker monotherapy . However, it is essential to note that these effects are primarily attributed to imidafenacin rather than its metabolites.
Q & A
Q. What is the metabolic pathway of imidafenacin leading to the formation of metabolite M4, and what enzymes are involved?
Imidafenacin is metabolized primarily via CYP3A4, forming the oxidized metabolite M2, which undergoes further cleavage to produce M4 . UGT1A4 catalyzes the glucuronidation of imidafenacin to form M-9, a separate metabolite. Methodologically, enzyme inhibition assays and recombinant CYP/UGT systems are used to confirm catalytic roles. Liquid chromatography-mass spectrometry (LC-MS) is critical for tracking metabolite formation in hepatic microsomal incubations .
Q. How can researchers quantify imidafenacin metabolite M4 in biological samples?
High-resolution mass spectrometry (HR-MS) coupled with liquid chromatography (LC) is the gold standard for detecting and quantifying M4. This method provides accurate mass-to-charge (m/z) ratios, enabling differentiation of M4 from structurally similar metabolites. Isotope-labeled internal standards (e.g., deuterated analogs) improve quantification accuracy . Raw data processing tools (e.g., XCMS, Compound Discoverer) facilitate peak alignment and metabolite identification .
Q. What are the pharmacokinetic properties of M4 in preclinical species versus humans?
In rats and dogs, imidafenacin and its metabolites are predominantly excreted via feces (77% in rats) and urine (45% in dogs). However, in humans, M4 is a major plasma metabolite alongside M2 and M-9, with no significant inhibition of cytochrome P450 enzymes (e.g., CYP3A4) observed at clinical concentrations . Comparative studies require interspecies scaling models and allometric adjustments to predict human pharmacokinetics from preclinical data .
Advanced Research Questions
Q. Does metabolite M4 contribute to imidafenacin’s pharmacological activity or toxicity profile?
Current evidence suggests M4 lacks direct antimuscarinic activity, as imidafenacin’s efficacy in overactive bladder (OAB) is attributed to its parent form and M2. However, M4’s potential off-target effects (e.g., receptor binding assays for non-muscarinic targets) remain unexplored. In vitro toxicity screens (e.g., mitochondrial membrane potential assays) are recommended to evaluate cytotoxicity .
Q. How do demographic factors (e.g., sex, age) influence M4 pharmacokinetics in clinical populations?
Subgroup analyses of imidafenacin trials indicate potential sex-based differences in efficacy, though M4-specific data are lacking. Advanced population pharmacokinetic (PopPK) modeling using nonlinear mixed-effects approaches (e.g., NONMEM) can identify covariates (e.g., CYP3A4 expression variability) affecting M4 exposure .
Q. Are there contradictions in experimental data regarding M4’s enzyme inhibition potential?
In vitro studies show imidafenacin and its metabolites (including M4) do not inhibit CYP isoforms at clinically relevant concentrations. However, conflicting results may arise from differences in assay conditions (e.g., microsomal vs. hepatocyte systems). Researchers should validate findings using physiologically relevant models, such as human hepatocyte co-cultures or in vivo drug-drug interaction (DDI) studies .
Q. What methodological challenges exist in differentiating M4 from structurally related metabolites?
Structural elucidation of M4 requires tandem MS (MS/MS) fragmentation patterns and nuclear magnetic resonance (NMR) for confirmation. Challenges include distinguishing M4 from isomers (e.g., hydroxylated derivatives) and accounting for matrix effects in biological samples. Stable isotope tracing (e.g., ¹⁴C-imidafenacin) can clarify metabolic pathways .
Methodological Guidance
- Data Contradiction Analysis : Use sensitivity analyses (e.g., leave-one-out in meta-analyses) to assess robustness of M4-related findings. For in vitro-in vivo discrepancies, apply physiologically based pharmacokinetic (PBPK) modeling .
- Experimental Design : For metabolite profiling, combine in vitro (hepatic microsomes, recombinant enzymes) and in vivo (plasma/urine sampling) approaches. Longitudinal studies in OAB patients should include timed blood draws to capture M4’s elimination half-life .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
